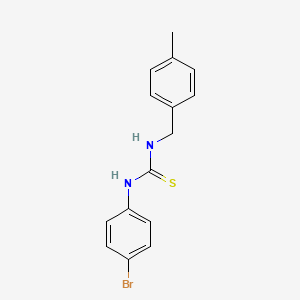

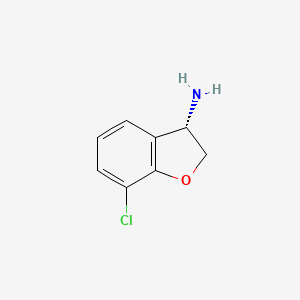

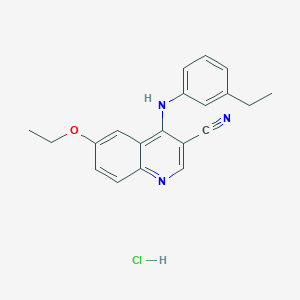

![molecular formula C5H6Br2N2S B2552803 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide CAS No. 2007920-09-2](/img/structure/B2552803.png)

2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide is a compound that falls within the broader class of pyrrolo[3,4-d]thiazoles. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The specific compound is characterized by the presence of a bromine atom and a hydrobromide group, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrrolo[3,4-d]thiazoles can be achieved through various methods. One approach involves the microwave-assisted 5-endo-dig cyclization of o-aminoalkynylthiazoles, as well as 5-exo-Heck cyclization from iodoaminothiazole precursors . Another method includes the reaction of thioamides with 2-bromo-1-cyclopropylethanone to yield 6,7-dihydro-5H-pyrrolo[1,2-c][1,3]thiazol-4-ium bromides, which may share some synthetic pathways with the compound of interest .

Molecular Structure Analysis

The molecular structure of pyrrolo[3,4-d]thiazoles can be complex, with various substituents affecting the overall shape and electronic distribution. For instance, the synthesis of novel 6-bromo-imidazo[4,5-b]pyridine derivatives involves the characterization of their structure using techniques such as NMR spectroscopy and X-ray crystallography . These methods could similarly be applied to determine the structure of 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide.

Chemical Reactions Analysis

Pyrrolo[3,4-d]thiazoles can undergo a range of chemical reactions. For example, the cycloaddition reactions of pyrrolo[1,2-c]thiazoles with electron-deficient alkenes and alkynes demonstrate the reactivity of the thiazole moiety . Additionally, the stepwise cycloaddition reaction of N-phenacylbenzothiazolium bromides with nitroalkenes to form tetrahydro-, dihydro-, and benzo[d]pyrrolo[2,1-b]thiazoles indicates the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[3,4-d]thiazoles are influenced by their molecular structure. The presence of bromine and hydrobromide groups in 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide suggests that it may have unique properties such as higher density or reactivity compared to its non-brominated counterparts. The synthesis of 3-substituted 6,7-dihydro-5H-pyrrolo[1,2-c][1,3]thiazol-4-ium bromides provides insight into the physical properties such as melting points and spectroscopic data, which could be relevant for the compound .

科学的研究の応用

Chemical Synthesis and Reactions

- The compound has been implicated in the synthesis of fused heterocycles, such as 6,7-dihydro-5H-pyrrolo[2,1-b]thiazol-4-ium bromides, through the iminocyclopropane-pyrroline rearrangement of cyclopropylthiazoles (Tomilov et al., 2013).

- It serves as a precursor in the one-pot synthesis of thiazolo[3,2-a]pyrimidine hydrobromide derivatives, which have shown promise in cytotoxic evaluations against various cancer cell lines (Sekhar et al., 2020).

- Its cycloaddition reactions have been studied, highlighting its role as a thiocarbonyl ylide or azomethine ylide in reactions with electron-deficient alkenes or alkynes, respectively (Sutcliffe et al., 2000).

Synthetic Strategies and Molecular Docking

- The compound has been involved in novel synthetic strategies for pyrrolo[2,1-b]thiazoles and in the enantioselective synthesis of polyhydroxypiperidines, which are considered as iminoglycitols or 2,6-dideoxyazasugars (Tverdokhlebov et al., 2003; Swaleh & Liebscher, 2002).

- Molecular docking studies have been conducted with derivatives of this compound, demonstrating their binding affinity and potential as drug candidates in various therapeutic areas (Sekhar et al., 2020).

Regioselective Synthesis and Structural Characterization

- The compound has been used in the regioselective synthesis of heterocycles, including thiazol-4-ium bromides, showcasing its versatility in chemical transformations and the potential for generating structurally diverse molecules (Dyachenko, 2012).

- Structural characterization of derivatives has revealed distinct molecular conformations, protonation sites, and hydrogen bonding patterns, providing insights into the interaction of these molecules in various environments (Böck et al., 2021).

Safety and Hazards

特性

IUPAC Name |

2-bromo-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2S.BrH/c6-5-8-3-1-7-2-4(3)9-5;/h7H,1-2H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTDKGGUOAMDRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)SC(=N2)Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

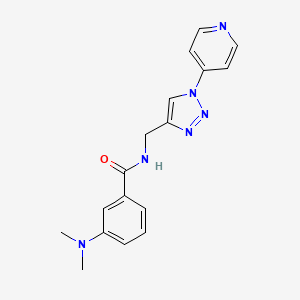

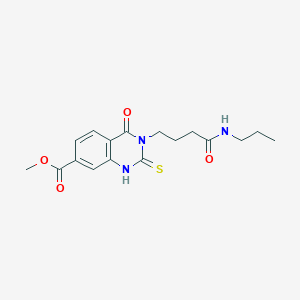

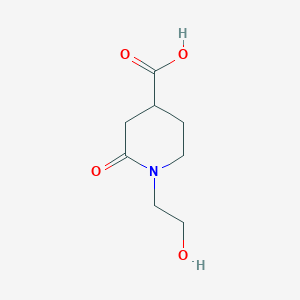

![Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2552727.png)

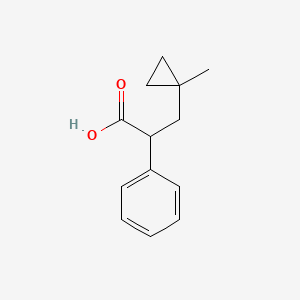

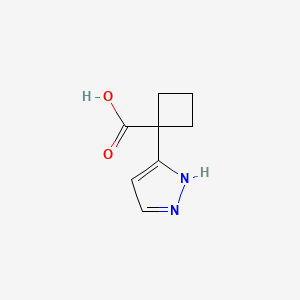

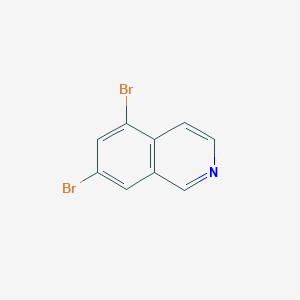

![N-tert-butyl-2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2552728.png)

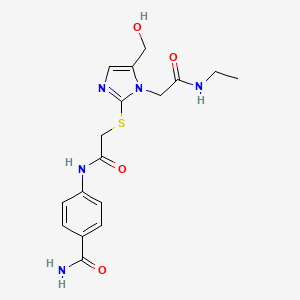

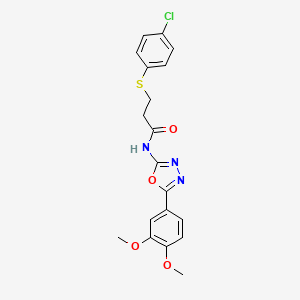

![2,4,5-trifluoro-3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2552743.png)